molecular formula C24H24F3N5OS B2641056 2-Ethyl-5-((4-phenylpiperazin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886912-01-2

2-Ethyl-5-((4-phenylpiperazin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2641056
CAS No.: 886912-01-2
M. Wt: 487.55
InChI Key: NTLKJFCIVOULPL-UHFFFAOYSA-N
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Description

2-Ethyl-5-((4-phenylpiperazin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C24H24F3N5OS and its molecular weight is 487.55. The purity is usually 95%.
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Biological Activity

2-Ethyl-5-((4-phenylpiperazin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex compound that has garnered attention for its potential biological activities. This compound contains a thiazole and triazole framework, which are known for their diverse pharmacological properties. The aim of this article is to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H29N5OSC_{25}H_{29}N_{5}OS with a molecular weight of 447.6 g/mol. The structure includes a thiazolo[3,2-b][1,2,4]triazole core, which is significant in medicinal chemistry due to its broad spectrum of biological activities.

Antifungal Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit considerable antifungal activity. A study highlighted that derivatives of 1,2,4-triazoles demonstrate a range of antifungal effects against various pathogens due to their ability to inhibit fungal cell wall synthesis and disrupt membrane integrity . This suggests that this compound may also possess similar antifungal properties.

Anticancer Potential

The thiazole and triazole derivatives have been studied for their anticancer properties. Compounds with these scaffolds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, certain triazole derivatives have been shown to inhibit tyrosine kinases involved in cancer progression . The specific activity of this compound against cancer cells remains to be evaluated but could be significant given the structural similarities to known active compounds.

Antimicrobial Activity

In addition to antifungal effects, the compound may exhibit antibacterial properties. Thiazole and triazole derivatives have been reported to possess antibacterial activity against various strains of bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications in the substituents on the phenyl rings or variations in the piperazine moiety can significantly influence the pharmacological profile. For example:

SubstituentEffect on Activity
Trifluoromethyl groupIncreases lipophilicity and possibly enhances membrane penetration
Piperazine ringMay enhance binding affinity to biological targets

Case Studies and Research Findings

Several studies have investigated compounds similar to this compound:

  • Antifungal Efficacy : A study showed that certain triazole derivatives achieved minimum inhibitory concentrations (MICs) indicating potent antifungal activity against Candida species .
  • Anticancer Studies : Research involving triazoles demonstrated their ability to inhibit cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), suggesting that modifications to include thiazole could enhance efficacy against these types .

Properties

IUPAC Name

2-ethyl-5-[(4-phenylpiperazin-1-yl)-[3-(trifluoromethyl)phenyl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F3N5OS/c1-2-19-28-23-32(29-19)22(33)21(34-23)20(16-7-6-8-17(15-16)24(25,26)27)31-13-11-30(12-14-31)18-9-4-3-5-10-18/h3-10,15,20,33H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLKJFCIVOULPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)C(F)(F)F)N4CCN(CC4)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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